molecular formula C5H2BrClIN B1532081 6-Bromo-2-chloro-3-iodopyridine CAS No. 1138444-17-3

6-Bromo-2-chloro-3-iodopyridine

Cat. No.: B1532081
CAS No.: 1138444-17-3
M. Wt: 318.34 g/mol
InChI Key: LZDHGMJHIXUOIF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-2-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHGMJHIXUOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673870
Record name 6-Bromo-2-chloro-3-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-17-3
Record name 6-Bromo-2-chloro-3-iodopyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Bromo-2-chloro-3-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloro-3-iodopyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the sequential halogenation of pyridine using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Synthesis Methodologies

6-Bromo-2-chloro-3-iodopyridine is primarily utilized as a building block in organic synthesis. It can undergo several reactions to produce various derivatives with potential biological activity.

Heck Coupling Reactions

One notable application is its use in Heck coupling reactions, where it reacts with glycal derivatives to form C-nucleosides. In a study, this compound was coupled with TBS-protected deoxyribose glycal under palladium catalysis, yielding C-deoxyribonucleosides with good yields (up to 85%) after subsequent transformations . This method highlights its utility in synthesizing nucleoside analogs that may have antiviral properties.

Cross-Coupling Reactions

The compound also participates in various cross-coupling reactions, such as the Sonogashira and Hartwig–Buchwald amination reactions. For instance, mono-methylated derivatives have been synthesized using palladium-catalyzed reactions, leading to products with significant yields (up to 91%) . These transformations are crucial for developing new compounds that can be further explored for biological activity.

Research indicates that derivatives of this compound exhibit promising biological activities.

Antiviral and Cytostatic Effects

While initial studies on nucleoside intermediates derived from this compound did not show significant antiviral or cytostatic effects, the potential for modification and further exploration remains high. The structure allows for the introduction of various functional groups that could enhance biological activity .

Antimicrobial Properties

Some derivatives have been investigated for their antimicrobial properties. The ability to modify the pyridine ring can lead to compounds that might inhibit bacterial growth or exhibit antifungal activity, making them candidates for further pharmacological evaluation .

Material Science Applications

Beyond medicinal chemistry, this compound has implications in material science.

Supramolecular Chemistry

The compound has been explored in supramolecular chemistry for creating hybrid materials, particularly involving actinides. Its ability to form coordination complexes can be leveraged for developing new materials with specific electronic or optical properties .

Organic Electronics

Due to its electronic properties, derivatives of this compound may find applications in organic electronics as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunability of its structure allows researchers to design materials with desired electronic characteristics .

Case Studies and Research Findings

StudyApplicationKey Findings
Synthesis of C-nucleosidesSuccessful Heck coupling leading to good yields of nucleoside intermediates; no significant antiviral activity observed.
Antimicrobial evaluationSome derivatives showed promise against bacterial strains; further optimization needed for enhanced activity.
Hybrid materialsUtilization in supramolecular systems for actinide coordination; potential for novel material development.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen atoms. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-2-chloro-3-iodopyridine
  • CAS Number : 1138444-17-3
  • Molecular Formula : C₅H₂BrClIN
  • Molecular Weight : 318.34 g/mol
  • Physical State : Liquid at room temperature .

Key Properties :

  • Purity : ≥99.0% .
  • Storage : Requires light-resistant, airtight containers to prevent degradation .
  • Applications :
    • Pharmaceuticals : Serves as a versatile intermediate in Suzuki and Heck cross-coupling reactions for synthesizing anti-inflammatory, antimicrobial, and anticancer agents .
    • Agrochemicals : Used to develop potent pesticides due to its halogen-driven bioactivity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between this compound and related pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound 1138444-17-3 C₅H₂BrClIN 318.34 Br (C6), Cl (C2), I (C3) Cross-coupling reactions, pharmaceuticals
2-Bromo-3-chloro-6-iodopyridine N/A C₅H₂BrClIN 318.34 Br (C2), Cl (C3), I (C6) Positional isomer; reactivity varies in substitution reactions
6-Bromo-2-chloro-4-iodopyridin-3-amine N/A C₅H₃BrClINN 333.36 Br (C6), Cl (C2), I (C4), NH₂ (C3) Amine group enables nucleophilic reactions; potential drug intermediate
5-Bromo-2-chloro-3-iodopyridine 928653-73-0 C₅H₂BrClIN 318.34 Br (C5), Cl (C2), I (C3) Altered halogen positions affect electronic properties
6-Bromo-2-chloropyridin-3-amine 169833-70-9 C₅H₄BrClN₂ 222.46 Br (C6), Cl (C2), NH₂ (C3) No iodine; lower molecular weight; reduced cost
2-Bromo-3-hydroxy-6-iodopyridine 129611-32-1 C₅H₃BrINO 319.35 Br (C2), OH (C3), I (C6) Hydroxy group introduces acidity; potential for salt formation

Market Trends and Pricing

  • This compound : Priced at $400/g (1 g scale) due to high purity (≥99%) and iodine content .
  • Similar Compounds :
    • 6-Bromo-2-chloro-4-iodopyridin-3-amine : Comparable pricing ($400/g) despite additional functional groups .
    • 6-Bromo-2-chloropyridin-3-amine : Likely cheaper due to absence of iodine, though exact pricing data is unavailable .

Biological Activity

6-Bromo-2-chloro-3-iodopyridine is a halogenated heterocyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by the presence of multiple halogen atoms, allows it to interact with various biological targets, making it a valuable compound in biochemical research.

  • Molecular Formula : C5_5H2_2BrClI
  • Molecular Weight : 318.34 g/mol
  • CAS Number : 1138444-17-3

The compound is synthesized through halogenation reactions starting from pyridine derivatives, often employing methods such as sequential halogenation to achieve the desired molecular structure.

The biological activity of this compound primarily arises from its ability to form covalent and non-covalent bonds with specific enzymes and receptors. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways.

Interaction with Enzymes

Research indicates that this compound can act as a probe in enzyme assays, facilitating the study of enzyme activity and protein interactions. The compound's halogen substituents may influence its binding affinity and specificity towards target enzymes .

Biological Studies and Case Studies

  • Medicinal Chemistry Applications
    • The compound has been utilized as a precursor for synthesizing pharmaceutical agents, showcasing potential therapeutic properties. However, studies have indicated that certain derivatives do not exhibit significant cytotoxicity or antiviral activity at concentrations up to 10 μM, suggesting limited direct biological efficacy .
  • Cross-Coupling Reactions
    • In synthetic applications, this compound has been involved in cross-coupling reactions that yield biologically relevant compounds. For instance, it has been used in the Heck coupling reaction with glycal derivatives to produce nucleoside intermediates, which are critical for further biological evaluations .
  • Synthesis of Nucleosides
    • A notable study involved the synthesis of 2,6-disubstituted pyridine C-nucleosides using this compound as an intermediate. The resulting compounds were evaluated for their biological activity but showed no significant antiviral or cytostatic effects in vitro .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
5-Bromo-6-chloro-3-iodopyridin-2-amineSimilar halogenated structurePotentially more active than 6-Bromo variant
6-Chloro-2-fluoro-3-iodopyridineDifferent halogenation patternLimited biological data available
5-Bromo-4-chloro-3-iodopyridin-2-amineVariations in substitutionSimilar applications in synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-3-iodopyridine, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : Synthesis typically involves halogenation or sequential substitution on a pyridine core. Key steps include controlling temperature (e.g., low temperatures to suppress side reactions) and stoichiometric ratios of halogens. For example, bromination and iodination may require selective protection of reactive sites to avoid over-halogenation. Analytical techniques like NMR and mass spectrometry are critical for verifying purity and structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm substitution patterns and halogen positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection (e.g., at 254 nm) is recommended. Cross-referencing with X-ray crystallography data (if available) can resolve ambiguities in stereoelectronic effects .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Halogenated pyridines are sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Conduct stability assays under varying pH and temperature conditions to identify degradation pathways. TLC or GC-MS monitoring over time can detect decomposition products .

Advanced Research Questions

Q. How do the electronic effects of bromo, chloro, and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 3 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine or chlorine. Steric effects from the 2-chloro substituent may hinder catalysis; computational modeling (DFT) can predict regioselectivity. Experimental validation via 19^{19}F NMR (if fluorine tags are used) tracks reaction progress .

Q. What strategies can mitigate competing side reactions during functionalization of the pyridine ring?

  • Methodological Answer : Employ directing groups (e.g., boronic esters) to control electrophilic substitution. For example, temporary protection of the iodine site with a trimethylsilyl group can direct lithiation to specific positions. Kinetic studies under varying catalyst loads (e.g., Pd(PPh3_3)4_4) and solvents (DMF vs. THF) optimize selectivity .

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., kinase enzymes). Quantitative Structure-Activity Relationship (QSAR) models trained on halogenated pyridine datasets predict toxicity and bioavailability. Validate predictions with in vitro assays (e.g., IC50_{50} measurements in cancer cell lines) .

Q. What are the challenges in analyzing isotopic patterns or halogen exchange during mass spectrometry?

  • Methodological Answer : Bromine and chlorine exhibit natural isotopic ratios (e.g., 79^{79}Br:81^{81}Br ≈ 1:1), complicating spectral interpretation. High-resolution instruments (Q-TOF) distinguish isotopic clusters from fragmentation artifacts. For iodine-containing analogs, monitor for loss of HI (127.9 Da) as a diagnostic fragment .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Replicate procedures across independent labs with standardized reagents. Compare batch-to-batch variability using ANOVA. Publish raw spectral data in open-access repositories (e.g., Zenodo) for peer validation. Contradictions may arise from undetected moisture in reaction vessels or catalyst poisoning .

Q. What experimental controls are essential when studying substituent effects on reaction mechanisms?

  • Methodological Answer : Include halogen-free analogs (e.g., 2-chloro-3-iodopyridine) as negative controls. Use isotopic labeling (e.g., 13^{13}C at position 6) to trace reaction pathways. Monitor intermediates via in situ IR spectroscopy. Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature vs. catalyst) .

Tables for Quick Reference

Property Value/Technique Reference
Preferred solvent for synthesisAnhydrous DMF or THF
Key NMR shifts (δ, ppm)1^1H: 8.45 (C4-H), 13^13C: 148.2 (C3)
Degradation pathwayPhotooxidation → loss of iodine
Catalytic system for couplingPd(OAc)2_2/XPhos in toluene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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